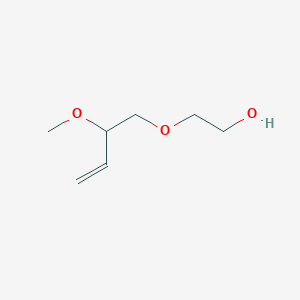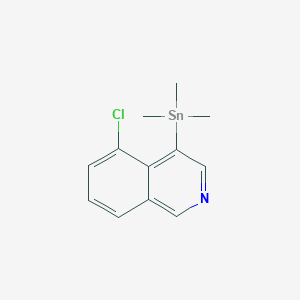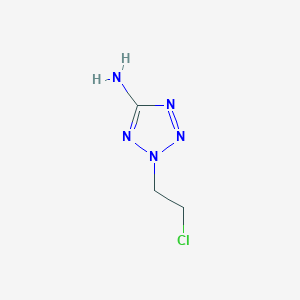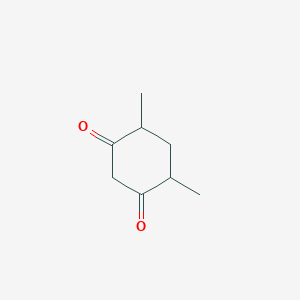
4,6-Dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethylcyclohexane-1,3-dione is an organic compound classified as a cyclic diketone. It is a derivative of 1,3-cyclohexanedione and is known for its white solid appearance. This compound is soluble in water, ethanol, and methanol. It has been used historically as a reagent to test for the aldehyde functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethylcyclohexane-1,3-dione can be synthesized through a Michael addition reaction involving mesityl oxide and diethyl malonate . The reaction typically involves the following steps:
Michael Addition: Mesityl oxide reacts with diethyl malonate in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
4,6-Dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. It can act as a nucleophile in Michael addition reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of stable adducts, which can further undergo various transformations .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylcyclohexane-1,3-dione:
4,4-Dimethyl-1,3-cyclohexanedione: Another similar compound used in various organic synthesis reactions.
Uniqueness
4,6-Dimethylcyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Its ability to form stable adducts with aldehydes and other electrophiles makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4,6-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C8H12O2/c1-5-3-6(2)8(10)4-7(5)9/h5-6H,3-4H2,1-2H3 |
InChI Key |
WNYCEAPIXKWMNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)CC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


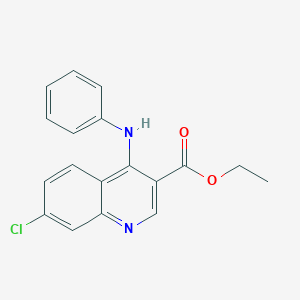

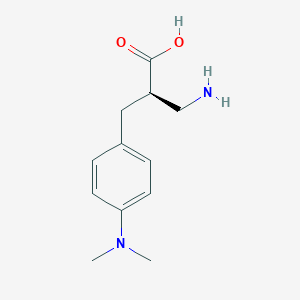
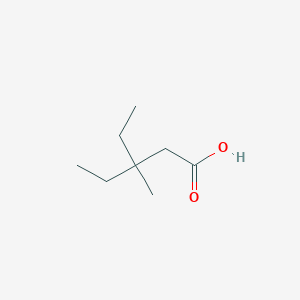
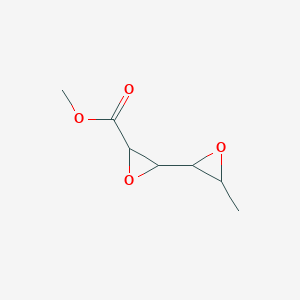
![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)

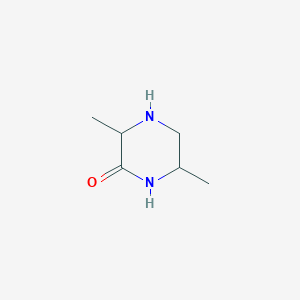
![7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-](/img/structure/B13986834.png)
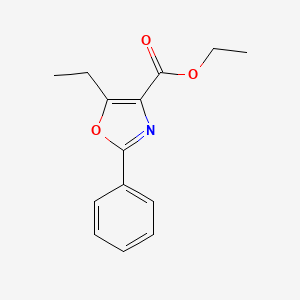
![3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate](/img/structure/B13986837.png)
